2-(Boc-oxyimino)-2-phenylacetonitrile (BOC-ON): A Technical Guide to Amine Protection and Peptide Synthesis
2-(Boc-oxyimino)-2-phenylacetonitrile (BOC-ON): A Technical Guide to Amine Protection and Peptide Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Principles, Self-Validating Protocols, and Downstream Applications
Executive Summary & Chemical Identity
2-(Boc-oxyimino)-2-phenylacetonitrile, universally known as BOC-ON (CAS: 58632-95-4), is a premier reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto amines. In the landscape of modern organic and peptide synthesis, the selective protection of nucleophilic amines is critical to preventing unwanted side reactions. BOC-ON provides a thermodynamically favorable, highly efficient pathway to achieve this protection under mild conditions, making it an indispensable tool for .
Quantitative Physicochemical Profiling
Understanding the physical properties of BOC-ON is essential for optimizing solvent systems and storage conditions. The table below summarizes its core quantitative data[1][2].
| Property | Value / Description |
| Chemical Name | 2-(Boc-oxyimino)-2-phenylacetonitrile |
| Synonyms | BOC-ON, 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile |
| CAS Number | 58632-95-4 |
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| Melting Point | 85 - 89 °C |
| Appearance | White crystal or crystalline powder |
| Solubility | Soluble in EtOAc, ether, benzene, dioxane, acetone. Insoluble in water. |
| Storage Temperature | -20 °C (Moisture sensitive) |
Mechanistic Superiority of BOC-ON
Historically, N-alpha protection relied heavily on reagents like tert-butoxycarbonyl azide (Boc-azide). However, Boc-azide is thermally unstable and prone to , necessitating hazardous heating (50-60°C) to drive the reaction.
BOC-ON circumvents these thermodynamic liabilities. It reacts rapidly and quantitatively with amino acids at room temperature. The mechanism involves the nucleophilic attack of the free amine on the electrophilic carbonate carbon of BOC-ON. The leaving group, an oxime byproduct (2-hydroxyimino-2-phenylacetonitrile), is highly stable. This stability drives the reaction forward with an exceptional thermodynamic yield and allows for simple downstream removal[3].
Logical mechanism of amine protection via BOC-ON.
Self-Validating Experimental Protocol for N-Boc Protection
As a Senior Application Scientist, I emphasize protocols that build in their own validation checkpoints. The following methodology for N-Boc protection using BOC-ON leverages differential solubility to ensure product purity without the need for complex chromatography[4].
Step-by-Step Methodology
1. Dissolution (Phase Homogenization): Dissolve the amino acid (1.0 equivalent) and triethylamine (TEA, 1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (or acetone and water).
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Causality: TEA deprotonates the zwitterionic amino acid, rendering the amine a potent nucleophile. The is critical; it simultaneously solvates the highly polar amino acid salt and the lipophilic BOC-ON reagent, ensuring a homogenous reaction matrix.
2. Reagent Addition: Add BOC-ON (1.1 equivalents) to the solution at room temperature (25°C) under continuous stirring.
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Causality: A slight 10% excess of BOC-ON ensures complete conversion of the amine without complicating downstream purification. Room temperature is sufficient due to the high electrophilicity of BOC-ON, preventing thermal degradation.
3. Reaction Progression: Stir the mixture for 2-3 hours.
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Validation Checkpoint: The reaction progress can be monitored via Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-positive free amine spot confirms complete conversion[5].
4. Byproduct Extraction (Self-Validating Step): Wash the reaction mixture with diethyl ether or ethyl acetate (3 times).
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Causality: The oxime byproduct and unreacted BOC-ON are highly lipophilic and partition entirely into the organic layer. The target Boc-protected amino acid remains in the aqueous layer as a water-soluble TEA salt. This differential solubility acts as a built-in validation step: if the aqueous layer is isolated, the organic impurities are guaranteed to be removed.
5. Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using cold 1N HCl.
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Causality: Acidification protonates the carboxylate group of the Boc-amino acid, drastically reducing its aqueous solubility and forcing it into its neutral, lipophilic state.
6. Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3 times). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure Boc-protected amino acid.
Step-by-step experimental workflow for Boc-protection.
Downstream Applications in Peptide Synthesis
In Solid Phase Peptide Synthesis (SPPS), the Boc protecting group is a cornerstone of the Boc/Bzl orthogonal strategy. BOC-ON is frequently utilized to prepare the foundational building blocks for this workflow[4][6].
Once the peptide chain is elongated, the N-terminal Boc group is removed using moderate acidic conditions, typically6[6]. The deprotection mechanism involves the protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl carbocation and carbon dioxide. To prevent the highly reactive tert-butyl carbocation from alkylating sensitive residues (e.g., Tryptophan, Cysteine, Methionine), scavengers such as dithioethane (DTE) are incorporated into the cleavage cocktail[6].
Handling, Safety, and Storage
BOC-ON is moisture-sensitive and must be stored at -20°C under an inert atmosphere (e.g., dry argon or nitrogen) to maintain its >99% purity[1][7]. Prolonged exposure to room temperature and ambient humidity leads to gradual decomposition and the evolution of carbon dioxide gas. Standard PPE, including eyeshields, gloves, and N95-equivalent respirators, should be employed during handling, as the compound is an irritant and toxic if swallowed[8].
References
Sources
- 1. thomassci.com [thomassci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Boc-ON, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.it]
- 8. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 | TCI AMERICA [tcichemicals.com]
